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Compound of Interest

Compound Name: (E)-Cinnamamide

Cat. No.: B1669050

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-
Cinnamamide, a compound of interest in pharmaceutical research due to its various biological
activities. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, offering a foundational dataset for its identification,
characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The *H and 13C NMR data for (E)-Cinnamamide provide detailed
information about its proton and carbon framework.

'H NMR Spectroscopic Data

The 'H NMR spectrum of (E)-Cinnamamide exhibits characteristic signals for its aromatic,
olefinic, and amide protons. The coupling constant between the olefinic protons confirms the
(E)-configuration of the double bond.[1]

Table 1: *H NMR Spectroscopic Data for (E)-Cinnamamide
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.60 d ~15.7 H-B (Olefinic)
~7.50 - 7.30 m Ar-H
~6.53 d ~15.7 H-a (Olefinic)
~6.0 (broad) S -NH:z
~5.7 (broad) s -NH:2

d = doublet, m = multiplet, s = singlet Solvent: Chloroform-d (CDClIs)

13C NMR Spectroscopic Data

The 3C NMR spectrum provides insights into the carbon skeleton of (E)-Cinnamamide.

Table 2: 13C NMR Spectroscopic Data for (E)-Cinnamamide

Chemical Shift (6) ppm Assignment
~166.0 C=0 (Amide)
~141.3 C-B (Olefinic)
~134.5 C-ipso (Aromatic)
~129.6 C-meta (Aromatic)
~128.8 C-ortho (Aromatic)
~127.8 C-para (Aromatic)
~120.3 C-a (Olefinic)

Solvent: Chloroform-d (CDCIs)[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (E)-Cinnamamide shows characteristic absorption bands for the amide and
alkene functional groups, as well as the aromatic ring.

Table 3: FT-IR Spectroscopic Data for (E)-Cinnamamide

Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad N-H Stretch (asymmetric)

~3170 Strong, Broad N-H Stretch (symmetric)

3000 - 3100 Medium C-H Stretch (Aromatic &
Olefinic sp?)

2850 - 3000 Weak C-H Stretch (aliphatic sp?)

~1650 Strong C=0 Stretch (Amide 1)

~1620 Strong C=C Stretch (Olefinic)

~1575 Medium C=C Stretch (Aromatic)

~1410 Strong N-H Bend (Amide I1)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation.

Electron lonization Mass Spectrometry (EI-MS)

Under electron ionization, (E)-Cinnamamide produces a molecular ion peak and several
characteristic fragment ions.

Table 4: Mass Spectrometry Data for (E)-Cinnamamide
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miz Relative Intensity (%) Assighment
147 ~100 [M]* (Molecular lon)
131 High [M - NH2]*
) [CsH7]* (Styrene radical
103 High ]
cation)
77 Medium [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described above.

NMR Spectroscopy

Instrumentation: A Bruker 400 MHz spectrometer or equivalent.[3] Sample Preparation:
Approximately 5-10 mg of (E)-Cinnamamide was dissolved in ~0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
The solution was transferred to a 5 mm NMR tube. Data Acquisition: tH NMR spectra were
acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. 13C NMR
spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported
in parts per million (ppm) relative to TMS.

FT-IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent. Sample
Preparation (KBr Pellet Method): A small amount of (E)-Cinnamamide (1-2 mg) was ground
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder was obtained. A portion of this mixture was then
compressed in a pellet press to form a thin, transparent pellet.[3] Data Acquisition: The KBr
pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was
recorded over the range of 4000-400 cm~2. A background spectrum of a pure KBr pellet was
also recorded and subtracted from the sample spectrum.

Mass Spectrometry
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EIl) source. Sample Introduction: The sample was introduced into the mass

spectrometer via the gas chromatograph, equipped with a suitable capillary column. lonization:

Electron ionization was performed at a standard energy of 70 eV. Mass Analysis: The mass
spectrum was recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of (E)-

Cinnamamide.
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Caption: Workflow for the spectroscopic characterization of (E)-Cinnamamide.

© 2025 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/product/b1669050?utm_src=pdf-body
https://www.benchchem.com/product/b1669050?utm_src=pdf-body
https://www.benchchem.com/product/b1669050?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669050#e-cinnamamide-spectroscopic-data-nmr-ir-
mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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